molecular formula C8H12O B8352000 1-(1-Methylcyclopropyl)but-3-en-1-one

1-(1-Methylcyclopropyl)but-3-en-1-one

Cat. No. B8352000
M. Wt: 124.18 g/mol
InChI Key: TXKUTHYJDPLEBK-UHFFFAOYSA-N
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Patent
US09403846B2

Procedure details

To a solution of N-methoxy-N,1-dimethylcyclopropanecarboxamide (C50) (18 g, 0.126 mol) in tetrahydrofuran (360 mL) was added a solution of allylmagnesium bromide (1.0 M in diethyl ether, 500 mL, 0.5 mol) drop-wise at −60° C. The mixture was stirred at −60° C. for 1 hour, then was quenched with saturated aqueous ammonium chloride solution (50 mL). The reaction was extracted with dichloromethane (2×500 mL), the organic layers were washed with saturated aqueous sodium chloride solution (200 mL), dried, and concentrated in vacuo to give the product as a yellow oil, which was used directly in the next step.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1([CH3:9])[CH2:8][CH2:7]1)=[O:5].[CH2:11]([Mg]Br)[CH:12]=[CH2:13]>O1CCCC1>[CH3:9][C:6]1([C:4](=[O:5])[CH2:13][CH:12]=[CH2:11])[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CON(C(=O)C1(CC1)C)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
360 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with dichloromethane (2×500 mL)
WASH
Type
WASH
Details
the organic layers were washed with saturated aqueous sodium chloride solution (200 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CC1)C(CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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